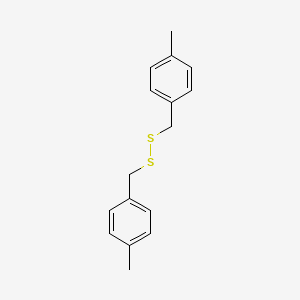

Bis((p-tolyl)methyl) disulphide

CAS No.: 20193-94-6

Cat. No.: VC16599971

Molecular Formula: C16H18S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20193-94-6 |

|---|---|

| Molecular Formula | C16H18S2 |

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | 1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene |

| Standard InChI | InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

| Standard InChI Key | SNMMLKYSGIFPNG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis((p-tolyl)methyl) disulphide features two p-tolyl (4-methylbenzyl) groups connected via a disulfide bridge. The molecule adopts a C₂-symmetric conformation, with the sulfur atoms in a gauche configuration relative to the central C-S-S-C dihedral angle. This geometry influences its reactivity, particularly in redox reactions where the disulfide bond undergoes cleavage or exchange. The IUPAC name, 1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene, reflects the substitution pattern on the benzene rings and the disulfide linkage.

Table 1: Key Molecular Descriptors of Bis((p-tolyl)methyl) Disulphide

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈S₂ |

| Molecular Weight | 274.4 g/mol |

| CAS Number | 20193-94-6 |

| IUPAC Name | 1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene |

| InChI Key | SNMMLKYSGIFPNG-UHFFFAOYSA-N |

The disulfide bond length, typically ~2.03 Å in analogous compounds, contributes to the molecule’s stability under ambient conditions but renders it susceptible to reduction or oxidation.

Synthesis and Manufacturing

Conventional Synthetic Routes

While explicit protocols for Bis((p-tolyl)methyl) disulphide are scarce, its synthesis likely follows established methods for dialkyldisulfides. A common approach involves the oxidation of corresponding thiols, such as (p-tolyl)methanethiol, using oxidizing agents like hydrogen peroxide or iodine:

Alternative routes may employ thiolate intermediates, where sodium or potassium salts of (p-tolyl)methanethiol react with sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂).

Challenges in Stereoselective Synthesis

Physicochemical Properties

Thermal Stability and Solubility

Bis((p-tolyl)methyl) disulphide is a pale yellow solid at room temperature, with a melting point estimated between 80–90°C based on analogous disulfides. It exhibits moderate solubility in nonpolar solvents like toluene and dichloromethane but limited solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Spectroscopic Signatures

-

¹H NMR: Peaks at δ 2.35 ppm (singlet, 6H, methyl groups) and δ 3.85 ppm (singlet, 4H, methylene protons adjacent to sulfur). Aromatic protons resonate between δ 7.10–7.30 ppm.

-

Raman Spectroscopy: Strong S-S stretching vibration near 510 cm⁻¹, characteristic of disulfide bonds.

Reactivity and Functionalization

Redox Behavior

The disulfide bond undergoes homolytic cleavage under UV irradiation or in the presence of radical initiators, generating thiyl radicals (\textit{- }S-CH₂-C₆H₄-CH₃). Conversely, reductive cleavage with agents like triphenylphosphine (PPh₃) yields the corresponding thiols:

Thiol-Disulfide Exchange

In the presence of exogenous thiols, Bis((p-tolyl)methyl) disulphide participates in dynamic covalent exchange reactions, a property exploited in self-healing polymers:

Industrial and Research Applications

Polymer Chemistry

The compound’s ability to undergo reversible S-S bond cleavage makes it a candidate for dynamic cross-linking in elastomers and vitrimers. For instance, incorporating Bis((p-tolyl)methyl) disulphide into polybutadiene networks enhances reprocessability without compromising mechanical strength.

Precursor for Sulfur-Containing Derivatives

Functionalization of the disulfide bridge enables access to sulfinic acids, thiosulfonates, and trisulfides. These derivatives find use in agrochemicals and pharmaceuticals, though specific applications remain underexplored.

Future Research Directions

Catalytic Applications

Exploring its role in transition-metal catalysis, particularly in tandem with nickel or ruthenium complexes (as seen in dithiophosphonato systems ), could unveil novel catalytic cycles for C-S bond formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume